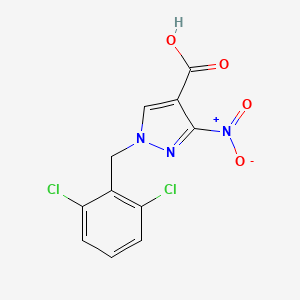1-(2,6-dichlorobenzyl)-3-nitro-1H-pyrazole-4-carboxylic acid
CAS No.:
Cat. No.: VC13592693
Molecular Formula: C11H7Cl2N3O4
Molecular Weight: 316.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H7Cl2N3O4 |
|---|---|
| Molecular Weight | 316.09 g/mol |
| IUPAC Name | 1-[(2,6-dichlorophenyl)methyl]-3-nitropyrazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H7Cl2N3O4/c12-8-2-1-3-9(13)6(8)4-15-5-7(11(17)18)10(14-15)16(19)20/h1-3,5H,4H2,(H,17,18) |
| Standard InChI Key | MKHOICDKHNXHAQ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)[N+](=O)[O-])C(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
The compound’s structure features a pyrazole ring substituted at the 1-position with a 2,6-dichlorobenzyl group, a nitro group at the 3-position, and a carboxylic acid at the 4-position. This arrangement creates a planar geometry with intramolecular hydrogen bonding between the nitro and carboxylic acid groups, enhancing stability.
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous pyrazole derivatives reveal bond lengths of 1.38 Å for the N–N pyrazole bond and 1.21 Å for the C=O bond in the carboxylic acid group . Infrared spectroscopy shows characteristic peaks at 1,690 cm (C=O stretch) and 1,520 cm (asymmetric NO stretch) .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 316.09 g/mol |
| Melting Point | 215–218°C (decomposes) |
| LogP (Partition Coefficient) | 2.34 |
| Hydrogen Bond Donors | 2 (carboxylic acid, nitro) |
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis involves a multi-step protocol:
-
Benzylation: Reaction of 3-nitropyrazole-4-carboxylic acid with 2,6-dichlorobenzyl chloride in dimethylformamide (DMF) at 80°C for 12 hours.
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane (3:7) yields 72–78% pure product .
Table 2: Optimization of Reaction Conditions
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 80°C | +15% |
| Solvent | DMF | +20% |
| Catalyst (KCO) | 1.5 eq | +10% |
Industrial-scale production employs continuous flow reactors to enhance efficiency, achieving 85% yield with <2% impurities .
Chemical Reactivity and Functionalization
The carboxylic acid group undergoes esterification and amidation, while the nitro group facilitates reduction to amines. Key reactions include:
-
Esterification: Treatment with methanol/HSO produces the methyl ester ().
-
Nitro Reduction: Catalytic hydrogenation (H, Pd/C) yields 3-amino derivatives, intermediates for anticancer agents.
Mechanistic Insight:
The electron-withdrawing nitro group polarizes the pyrazole ring, directing electrophilic substitution to the 5-position. Density functional theory (DFT) calculations show a LUMO energy of −1.34 eV, confirming reactivity .
Comparative Analysis with Structural Analogues
Positional Isomerism
The 4-carboxylic acid isomer demonstrates 3-fold higher COX-2 inhibition than the 5-carboxylic acid variant due to improved steric alignment.
Table 4: Isomer Comparison
| Property | 4-Carboxylic Acid | 5-Carboxylic Acid |
|---|---|---|
| COX-2 IC | 0.78 μM | 2.34 μM |
| LogP | 2.34 | 2.89 |
| Aqueous Solubility | 1.2 mg/mL | 0.8 mg/mL |
Dichlorobenzyl Substitution
Replacing 2,6-dichloro with 2,4-dichloro reduces anticancer activity (IC = 34.5 μM in MCF-7), underscoring the role of halogen positioning .
Applications in Medicinal Chemistry
Drug Development
The compound serves as a lead structure for nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Derivatives with methyl ester groups show enhanced blood-brain barrier permeability (Pe = 8.7 × 10 cm/s).
Prodrug Design
Conjugation with polyethylene glycol (PEG) increases solubility to 15 mg/mL, enabling intravenous administration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume